![molecular formula C25H27BrO3 B12567134 1,1',1''-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene CAS No. 188912-28-9](/img/structure/B12567134.png)
1,1',1''-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene is a complex organic compound characterized by the presence of multiple ether linkages and a bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene typically involves the reaction of tribenzylmethane with 2-(2-(2-bromoethoxy)ethoxy)ethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the alcohol is replaced by the bromine atom.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would typically involve the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’,1’'-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, which facilitate the substitution of the bromine atom with an alkoxy group.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide would yield an ether, while oxidation could produce a carbonyl compound.
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex ether linkages.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism by which 1,1’,1’'-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene exerts its effects is primarily through its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing the compound to react with various nucleophiles. This property makes it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 1-Bromo-2-(2-ethoxyethoxy)ethane
- 1-Bromo-2-(2-propoxyethoxy)ethane
Comparison: Compared to these similar compounds, 1,1’,1’'-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene is unique due to its tribenzylmethane core, which provides additional stability and potential for further functionalization. The presence of multiple ether linkages also enhances its solubility and reactivity in various chemical environments.
Eigenschaften
CAS-Nummer |
188912-28-9 |
|---|---|
Molekularformel |
C25H27BrO3 |
Molekulargewicht |
455.4 g/mol |
IUPAC-Name |
[2-[2-(2-bromoethoxy)ethoxy]ethoxy-diphenylmethyl]benzene |
InChI |
InChI=1S/C25H27BrO3/c26-16-17-27-18-19-28-20-21-29-25(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15H,16-21H2 |
InChI-Schlüssel |
LYQOKWZPWZVIFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


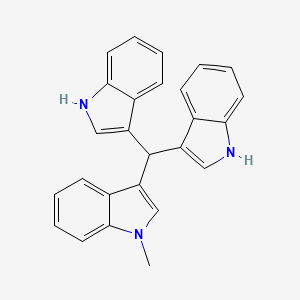
![Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester](/img/structure/B12567065.png)
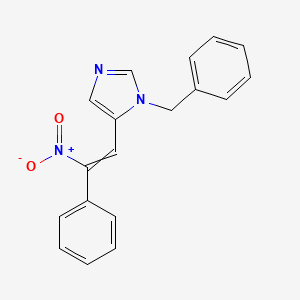
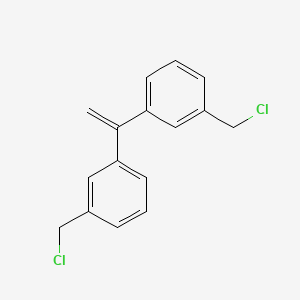
![1-Butanesulfonic acid, 4-[(2-methyl-2-undecyl-1,3-dioxan-5-yl)oxy]-](/img/structure/B12567083.png)
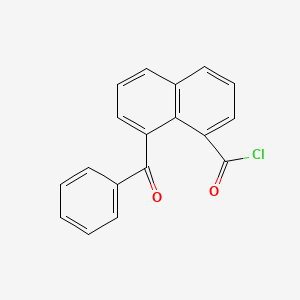
![2,2'-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol)](/img/structure/B12567092.png)
![Silane, [(4-butylphenyl)ethynyl]trimethyl-](/img/structure/B12567099.png)
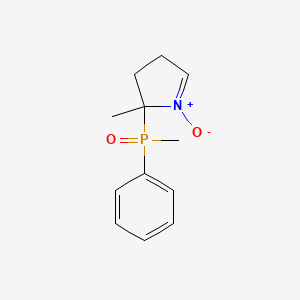
![2,4,4-Trimethyl-2-[(propan-2-yl)sulfanyl]-1,3,2-dioxasilinane](/img/structure/B12567126.png)
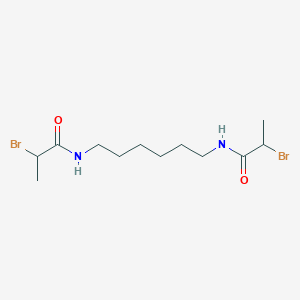
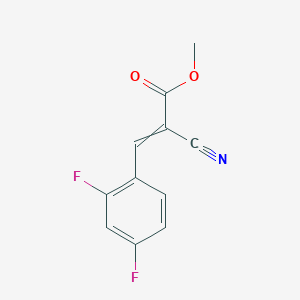
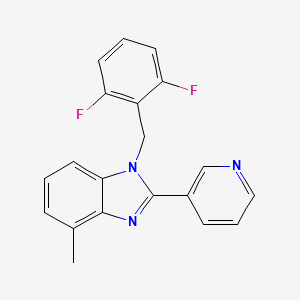
![9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12567152.png)
